molecular formula C9H18N2 B152117 (R)-1-(pyrrolidin-3-yl)piperidine CAS No. 913812-09-6

(R)-1-(pyrrolidin-3-yl)piperidine

Cat. No.: B152117
CAS No.: 913812-09-6
M. Wt: 154.25 g/mol
InChI Key: BTZQCTWJDFNRMS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Pyrrolidin-3-yl)piperidine is a chiral amine building block of significant interest in structure-based drug design and medicinal chemistry. Its fused piperidine-pyrrolidine scaffold is a privileged structure in pharmaceutical development, present in more than twenty classes of therapeutics . This specific (R)-enantiomer is particularly valuable for creating stereospecific molecules, as chirality can profoundly influence a compound's binding affinity and biological activity. The piperidine ring is a ubiquitous feature in approved drugs and bioactive molecules, making this reagent a key starting material for the synthesis of potential pharmacologically active compounds . Research applications include its use as a core structural element in the development of renin inhibitors for cardiovascular disease research , and as a critical synthetic intermediate for macrocyclic orexin receptor agonists targeting neurological disorders . The compound's structure allows it to act as a conformational constraint, enabling researchers to explore and optimize interactions with biological targets. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3R)-pyrrolidin-3-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZQCTWJDFNRMS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428355
Record name 1-(3R)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913812-09-6
Record name 1-(3R)-3-Pyrrolidinyl-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 1 Pyrrolidin 3 Yl Piperidine and Analogues

Enantioselective Synthesis Strategies for (R)-1-(pyrrolidin-3-yl)piperidine

The creation of the chiral center in this compound necessitates enantioselective synthetic approaches. These strategies can be broadly categorized into chiral pool-based methods and asymmetric catalysis.

Chiral Pool-Based Approaches Utilizing Natural Precursors

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. For the synthesis of the pyrrolidine (B122466) and piperidine (B6355638) moieties, natural amino acids and their derivatives are common precursors. nih.govnih.govresearchgate.net For instance, L-proline and its derivatives are frequently employed for the synthesis of substituted pyrrolidines. mdpi.com Similarly, polyhydroxylated pyrrolidine and piperidine alkaloids can be synthesized from accessible chiral furanosides and pyranosides. nih.gov

One documented approach to synthesizing pyrrolidine and piperidine alkaloids involves using (S)-3-(1-azido-but-3-enyl)-pyridine as a common chiral intermediate derived from commercially available 3-pyridinecarboxaldehyde. nih.gov The pyrrolidine ring is formed via an intramolecular hydroboration-cycloalkylation of this intermediate, while the piperidine ring can be constructed through a ring-closing metathesis (RCM) reaction of a related diethylenic amine. nih.gov This demonstrates the utility of a single chiral precursor in accessing both heterocyclic systems.

A modular strategy for producing trisubstituted chiral piperidines has been developed, commencing with a scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. acs.org This synthesis involves a formal [4+2] cyclization between choro-homoserine and acetylene (B1199291) dicarboxylate, followed by diastereoselective reduction and regioselective ring-opening to yield a single enantio- and diastereomer. acs.org

Starting MaterialKey ReactionTarget Heterocycle
(S)-3-(1-azido-but-3-enyl)-pyridineIntramolecular hydroboration-cycloalkylationPyrrolidine
(S)-allyl-(1-pyridin-3-yl-but-3-enyl)-carbamic acid benzyl (B1604629) esterRing-Closing Metathesis (RCM)Piperidine
Choro-homoserine and acetylene dicarboxylate[4+2] Cyclization, Diastereoselective ReductionPiperidine
Chiral furanosides and pyranosidesDiastereoselective addition to cyclic nitronesPolyhydroxylated pyrrolidines and piperidines

Asymmetric Catalysis in Pyrrolidinyl and Piperidinyl Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral pyrrolidine and piperidine rings with high enantioselectivity. Various transition metals, including rhodium, palladium, iridium, cobalt, and nickel, have been employed in catalytic systems to achieve this.

A notable rhodium-catalyzed reductive transamination reaction enables the synthesis of a variety of chiral piperidines from simple pyridinium (B92312) salts. dicp.ac.cnthieme-connect.comthieme-connect.com This method introduces a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. dicp.ac.cn This approach is advantageous as it avoids the need for pre-attaching a chiral auxiliary or using complex chiral catalysts and high-pressure hydrogen gas. dicp.ac.cn The reaction demonstrates excellent diastereo- and enantioselectivities and tolerates a broad range of functional groups. dicp.ac.cnthieme-connect.com

A rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been reported as a key step in a three-step process to access enantioenriched 3-substituted piperidines from pyridine. nih.govacs.org This method provides high yields and excellent enantioselectivity. nih.gov Additionally, a novel mixed-ligand chiral rhodium(II) catalyst has been developed for the enantioselective total synthesis of piperarborenine B, a natural product containing a piperidine ring. nih.gov

Catalyst SystemSubstrateKey TransformationProduct
Rhodium catalyst with a chiral primary aminePyridinium saltsReductive transaminationChiral piperidines
Rhodium catalystDihydropyridinesAsymmetric carbometalation3-Substituted tetrahydropyridines
Rh₂(S-NTTL)₃(dCPA)-Bicyclobutanation/homoconjugate additionPiperarborenine B

Palladium catalysis has been effectively used in the enantioselective synthesis of piperidines. One approach involves the palladium-catalyzed intramolecular allylic amination of non-activated alcohols, leading to the formation of 2,6-disubstituted-1,2,3,6-tetrahydropyridines with high diastereoselectivity. researchgate.net Another method utilizes a palladium/GF-Phos catalyzed asymmetric carbenylative amination of (E)-vinyl iodides with N-tosylhydrazones to produce chiral 2-substituted piperidines with high enantioselectivity under mild conditions. rsc.org

Furthermore, a palladium-catalyzed asymmetric three-component cross-coupling reaction of aryl halides, N-tosylhydrazones, and terminal alkynes has been developed. rsc.org This leads to the formation of a π-allylic metal intermediate that can undergo nucleophilic attack to construct N-heterocyclic compounds. rsc.org

Catalyst SystemSubstratesKey TransformationProduct
Palladium catalystNon-activated alcoholsIntramolecular allylic amination2,6-disubstituted-1,2,3,6-tetrahydropyridines
Palladium/GF-Phos(E)-vinyl iodides, N-tosylhydrazonesAsymmetric carbenylative aminationChiral 2-substituted piperidines
Palladium/GF-PhosAryl halides, N-tosylhydrazones, terminal alkynesAsymmetric three-component cross-couplingN-heterocyclic compounds

Iridium catalysts have proven effective in the stereoselective synthesis of both pyrrolidine and piperidine rings. An iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by a [3+2] dipolar cycloaddition, provides a route to functionalized pyrrolidines with high diastereoselectivity. acs.org This method is applicable to the synthesis of complex and enantiopure cyclic amine architectures. acs.org

For piperidine synthesis, an iridium-catalyzed [5+1] annulation method involving a hydrogen borrowing cascade has been reported. nih.gov This process includes two sequential iridium(III)-catalyzed cascades of hydroxyl oxidation, amination, and imine reduction, leading to the stereoselective synthesis of substituted piperidines. nih.gov Additionally, iridium catalysts have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts to produce chiral piperidines. nih.gov A straightforward catalytic method for the synthesis of complex C-substituted piperazines based on a head-to-head coupling of imines has also been developed using a bench-stable iridium catalyst. nih.gov

Catalyst SystemSubstratesKey TransformationProduct
Iridium catalystAmides/Lactams and electron-poor olefinsReductive azomethine ylide generation and [3+2] cycloadditionFunctionalized pyrrolidines
Iridium(III) catalyst-[5+1] annulation via hydrogen borrowing cascadeSubstituted piperidines
Iridium(I) catalyst with P,N-ligand2-Substituted pyridinium saltsAsymmetric hydrogenationChiral piperidines
Iridium catalystIminesHead-to-head couplingC-substituted piperazines

Cobalt and nickel catalysts have emerged as powerful tools for the enantioselective hydroalkylation of alkenes, providing a direct method for constructing chiral pyrrolidines. A cobalt-catalyzed enantioselective hydroalkylation of 3-pyrrolines has been developed, utilizing a CoBr₂ catalytic system with chiral ligands. chinesechemsoc.org This reaction achieves asymmetric coupling of C(sp³)–C(sp³) bonds to produce a variety of C3-alkylated pyrrolidines. chinesechemsoc.org

Nickel-catalyzed intramolecular reductive cyclization of N-alkynones represents another efficient method for synthesizing pyrrolidines bearing chiral tertiary alcohols. researchgate.net Using a P-chiral bisphosphorus ligand, this reaction produces tertiary allylic siloxanes with high yields and excellent enantioselectivities. researchgate.net Additionally, nickel-catalyzed cyclization has been used in the stereoselective synthesis of functionalized pyrrolidines, as demonstrated in the formal synthesis of (+)-α-allokainic acid. nih.gov

Catalyst SystemSubstrateKey TransformationProduct
CoBr₂ with chiral ligands3-Pyrrolines and alkyl iodidesEnantioselective hydroalkylationC3-alkylated pyrrolidines
Nickel catalyst with P-chiral bisphosphorus ligandN-alkynonesIntramolecular reductive cyclizationPyrrolidines with chiral tertiary alcohols
Nickel catalyst-CyclizationFunctionalized pyrrolidines

Biocatalytic Routes for Enantiopure Pyrrolidines and Piperidines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net Enzymes, functioning as chiral catalysts, can produce enantiomerically pure pyrrolidines and piperidines, which are crucial building blocks for pharmaceuticals. nih.govnih.gov A variety of biocatalytic strategies have been developed, including those employing transaminases, imine reductases, monoamine oxidases, and engineered cytochromes P450 for intramolecular C-H amination. nih.govnih.govnih.gov These enzymatic methods often operate in aqueous media and can be combined in cascade reactions to build molecular complexity efficiently, sometimes starting from simple, achiral precursors like monosaccharides or diamines. researchgate.netnih.govresearchgate.net

One notable approach involves the use of engineered cytochrome P411 variants to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, successfully forming chiral pyrrolidine derivatives with high enantioselectivity. nih.gov Another strategy utilizes a one-pot cascade involving an ω-transaminase (TA) and a monoamine oxidase (MAO-N) for the synthesis of chiral 2,5-disubstituted pyrrolidines, achieving excellent enantio- and diastereoselectivity. nih.gov These biocatalytic platforms provide concise routes to valuable N-heterocyclic building blocks, laying the groundwork for the synthesis of complex molecules. nih.gov

A particularly innovative biocatalytic method involves the use of transaminases (TAs) to initiate a cyclization cascade. nih.govlivescience.io Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor to a prochiral ketone. nih.gov In this synthetic strategy, ω-chloroketones are used as substrates. The transaminase stereoselectively converts the ketone into a chiral primary amine. nih.govresearchgate.net This newly formed amine intermediate then spontaneously undergoes an intramolecular SN2-type reaction, where the amine displaces the terminal chloride, to form the desired enantiopure 2-substituted pyrrolidine or piperidine ring. livescience.ioresearchgate.net

This method provides access to both (R)- and (S)-enantiomers by selecting the appropriate transaminase, often achieving high analytical yields and exceptional enantiomeric excesses (>99.5% ee). nih.govlivescience.io The strategy has been successfully applied to the synthesis of various 2-substituted pyrrolidines and piperidines, including a preparative scale synthesis of (R)-2-(p-chlorophenyl)pyrrolidine. nih.govresearchgate.net This transaminase-triggered cyclization represents an efficient and green approach to synthesizing valuable chiral N-heterocycles from readily available starting materials. nih.gov

Table 1: Transaminase-Triggered Synthesis of 2-Substituted Pyrrolidines and Piperidines

This table summarizes the results from screening various (S)- and (R)-selective transaminases for the synthesis of 2-methylpyrrolidine (B1204830) and 2-methylpiperidine (B94953) from the corresponding ω-chloroketones. Data adapted from Heckmann et al. researchgate.net

Entry Target Compound Enzyme Enantioselectivity GC Yield (%) ee (%)
1 2-methylpyrrolidine PjSTA-R6-8 (R) 81 >99.5
2 2-methylpyrrolidine AnTA (S)* 61 >99.5
3 2-methylpyrrolidine CvTA (S)* 51 >99.5
4 2-methylpiperidine PjSTA-R6-8 (R) 88 >99.5
5 2-methylpiperidine ArS-TA (S)* 75 >99.5
6 2-methylpiperidine Pp-TA (S)* 65 >99.5

Enzymes labeled with an asterisk produce the (S)-enantiomer.

Ring Construction and Functionalization Techniques

Beyond biocatalysis, a multitude of powerful chemical methods exist for the construction and functionalization of pyrrolidine and piperidine rings. These techniques often rely on intramolecular cyclization reactions, where a linear precursor is induced to form a cyclic structure. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, wherein a ring is formed from a single molecular precursor. nih.gov This approach is highly effective for constructing the piperidine skeleton. Key strategies include metal-catalyzed cyclizations, electrophilic and radical cyclizations, and reductive aminations. nih.govnih.gov The initiation of these reactions typically requires a catalyst or a specific activating agent to promote the ring-closing event. nih.gov The challenge often lies in controlling the regioselectivity and stereoselectivity of the cyclization to produce the desired isomer. nih.gov

Ring-closing metathesis (RCM) has become a robust and widely used tool for the synthesis of unsaturated nitrogen heterocycles, including the precursors to pyrrolidine and piperidine alkaloids. researchgate.netbiu.ac.il This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin with the extrusion of a small molecule (e.g., ethylene). organic-chemistry.org

The power of RCM lies in its high functional group tolerance and its ability to form five- and six-membered rings efficiently under mild conditions. biu.ac.ilorganic-chemistry.org Synthetic strategies often involve preparing a linear amino acid derivative or a similar precursor containing two terminal double bonds. Subsequent RCM provides the cyclic core, which can then be hydrogenated or further functionalized. bohrium.com This methodology has been successfully applied to the enantioselective synthesis of various functionalized 2-arylpiperidines and 2-aryl-3-pyrroline derivatives. bohrium.com

Table 2: Examples of RCM in Heterocycle Synthesis

This table highlights the versatility of Ring-Closing Metathesis (RCM) in preparing various pyrrolidine and piperidine precursors. Data adapted from various sources. biu.ac.ilorganic-chemistry.orgbohrium.com

Precursor Type Catalyst Product Ring System Key Feature
Dienylamide Grubbs' Catalyst Functionalized Piperidine Enantiopure synthesis from chiral N-sulfinylimines. bohrium.com
Dienylamide Grubbs' Catalyst Functionalized Pyrroline Access to 5-membered rings via the same strategy. bohrium.com
Enyne with N-atom Grubbs' I or II Dihydropyrrole Atom-economical formation of conjugated dienes. organic-chemistry.org

Reductive amination is a fundamental reaction for C-N bond formation, and its intramolecular variant provides a direct route to cyclic amines. researchgate.net These cascade reactions typically involve the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a group that can be converted to one), followed by in-situ reduction to yield the saturated heterocycle. nih.govresearchgate.net

One such strategy involves the acid-mediated cyclization of alkynes bearing a distal amino group. nih.gov The reaction proceeds through an enamine or iminium ion intermediate, which is then reduced to form the piperidine ring. nih.gov Another powerful method is the iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415), which promotes imine formation, cyclization, and reduction of the intermediate piperidinone in one pot. nih.gov These cascade processes are highly efficient, allowing for the construction of complex heterocyclic systems from linear substrates in a single synthetic operation. researchgate.net A highly enantioselective formal [4+2] cycloaddition has been developed using an organocatalytic Mannich reaction followed by reductive cyclization to produce functionalized piperidines with excellent yields and stereocontrol. rsc.org

Electrophilic and radical cyclizations are powerful methods for constructing piperidine rings, particularly for creating complex substitution patterns. nih.govnih.gov

Electrophilic cyclizations involve the attack of a nucleophilic nitrogen or carbon atom onto an electrophilic center, often an activated double or triple bond. For example, the treatment of homoallylic amines with an electrophile like N-chlorosuccinimide (NCS) in the presence of a palladium catalyst can lead to a 6-endo cyclization, providing access to 3-chloropiperidines with high enantioselectivity. organic-chemistry.org Similarly, the reaction of homoallylic amines with dimethyl sulfoxide (B87167) (DMSO) and an acid can generate a (thiomethyl)methyl carbenium ion, which triggers a cyclization to form 4-chloropiperidines. organic-chemistry.org

Radical cyclizations offer a complementary approach, proceeding through radical intermediates. These reactions are often initiated by radical initiators (e.g., triethylborane) or through photoredox catalysis. nih.govnih.gov A common strategy involves the 6-exo cyclization of a radical onto an alkene or alkyne. cardiff.ac.uk For instance, photoredox-mediated strategies can generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to furnish complex spiropiperidines. nih.gov Other methods include the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes and copper-catalyzed C-H amination/cyclization of linear amines. nih.gov These radical-based methods are valued for their ability to proceed under mild conditions and tolerate a wide range of functional groups. nih.govnih.gov

N-Heterocyclization of Amines with Diols

The synthesis of cyclic amines, including pyrrolidine and piperidine scaffolds, through the N-heterocyclization of primary amines with diols represents an environmentally benign and efficient method. acs.org This transformation, catalyzed by specific metal complexes, typically results in good to excellent yields with water as the only byproduct. acs.org

A notable catalytic system involves the use of a CpIr complex ([CpIrCl₂]₂). acs.org This method facilitates the synthesis of a variety of five-, six-, and seven-membered cyclic amines. acs.orgorganic-chemistry.orgorganic-chemistry.org The reaction is generally carried out at elevated temperatures (90-130 °C) in a solvent like toluene, often with a base such as sodium bicarbonate or sodium carbonate. acs.org For instance, the reaction of various primary amines with 1,4-butanediol (B3395766) or 1,5-pentanediol (B104693) in the presence of an iridium catalyst system yields the corresponding pyrrolidines and piperidines. acs.org Ruthenium catalysts, such as [RuCl₂(PPh₃)₃], have also been employed for the reaction of amines with diols like 1,4-butanediol to produce N-substituted pyrrolidines in high yields. acs.org

This methodology is not limited to simple amines and diols. It has been successfully applied in the asymmetric synthesis of (S)-2-phenylpiperidine by reacting (R)-1-phenylethylamine with 1-phenyl-1,5-pentanediol, showcasing its utility in creating chiral heterocyclic structures. acs.org Another approach involves a one-pot reaction integrating amide activation, reduction, and intramolecular nucleophilic substitution to form piperidines and pyrrolidines from halogenated amides, which can be seen as an intramolecular reaction of an amine with a halide precursor that could be conceptually derived from a diol. nih.gov

Catalytic N-Heterocyclization of Amines with Diols acs.org
Amine SubstrateDiol SubstrateCatalyst SystemProductYield
Benzylamine1,5-Pentanediol[CpIrCl₂]₂ / NaHCO₃N-Benzylpiperidine94%
Aniline1,5-Pentanediol[CpIrCl₂]₂ / NaHCO₃N-Phenylpiperidine85%
Benzylamine1,4-Butanediol[CpIrCl₂]₂ / NaHCO₃N-Benzylpyrrolidine92%
(R)-1-Phenylethylamine1-Phenyl-1,5-pentanediol[CpIrCl₂]₂ / NaHCO₃(S)-2-Phenylpiperidine78%

C-N Coupling Reactions in Azacycle Synthesis

The formation of the C-N bond is the cornerstone of azacycle synthesis, and various intramolecular cyclization strategies are employed to construct piperidine and pyrrolidine rings. nih.gov These reactions often involve the direct participation of a nitrogen atom, typically an amino group, in a cyclization event that forms a new carbon-nitrogen bond. nih.gov

One prominent strategy involves the N-acyliminium ion cyclization. This method has been successfully used to synthesize pyrrolidine or piperidine ring-fused azepino[5,4,3-cd]indole derivatives. elsevierpure.com The process starts from hydroxy- or alkoxylactams which, upon treatment with an acid, generate a reactive N-acyliminium ion intermediate that is subsequently trapped by an intramolecular nucleophile (like the 4-position of an indole (B1671886) nucleus) to complete the cyclization. elsevierpure.com

Radical-mediated amine cyclization offers another pathway. For example, a cobalt(II) catalyst can facilitate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Similarly, iron-catalyzed reductive amination of ω-amino fatty acids, where phenylsilane promotes the formation and subsequent reduction and cyclization of an imine intermediate, is effective for preparing pyrrolidines and piperidines. nih.gov

Furthermore, carbenium ion-induced cyclization of alkynes, promoted by ferric chloride, can yield N-heterocycles with alkylidene moieties. nih.gov This reaction exhibits stereoselectivity, favoring E-isomers for piperidines and Z-isomers for pyrrolidines, which is attributed to the direction of the chloride ion attack during the cyclization. nih.gov

Electroreductive Cyclization for Piperidine and Pyrrolidine Derivatives

Electrochemical methods provide a green and efficient alternative for synthesizing heterocyclic amines. beilstein-journals.org Specifically, electroreductive cyclization using readily available imines and terminal dihaloalkanes has been developed for the synthesis of piperidine and pyrrolidine derivatives. beilstein-journals.orgnih.govresearchgate.net This approach avoids the need for expensive or toxic reagents. beilstein-journals.org

The reaction mechanism involves the reduction of an imine substrate at the cathode. beilstein-journals.org This process has been shown to be significantly more efficient in an electrochemical flow microreactor compared to a conventional batch reactor. beilstein-journals.orgresearchgate.net The high specific surface area of the microreactor facilitates the efficient reduction of the imine. beilstein-journals.orgresearchgate.net The addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial as it suppresses the formation of byproducts, leading to good yields of the desired cyclic products. beilstein-journals.org

This electroreductive method allows for the single-step synthesis of these important heterocyclic motifs and can be scaled for preparative purposes through continuous electrolysis. beilstein-journals.orgresearchgate.net For example, preparative scale quantities of piperidine and pyrrolidine derivatives can be obtained after approximately one hour of continuous operation in a flow system. beilstein-journals.orgresearchgate.net

Electroreductive Cyclization Yields in Batch vs. Flow Reactors beilstein-journals.org
Substrate (Imine)DihaloalkaneProductYield (Batch Reactor)Yield (Flow Microreactor)
N-Benzylideneaniline1,5-Dibromopentane1,2-Diphenylpiperidine41%75%
N-Benzylideneaniline1,4-Dibromobutane1,2-Diphenylpyrrolidine48%72%
N-(4-Methoxybenzylidene)aniline1,5-Dibromopentane2-(4-Methoxyphenyl)-1-phenylpiperidine35%73%

Advanced Synthetic Protocols and Future Directions in Chemical Synthesis

The synthesis of complex heterocyclic structures like piperidines, which are prevalent in pharmaceuticals, is continually evolving. news-medical.netajchem-a.com Modern medicinal chemistry demands access to complex, three-dimensional molecules, driving the development of more efficient and modular synthetic strategies. news-medical.net Future directions point towards methods that can rapidly generate molecular diversity, reduce the number of synthetic steps, and decrease reliance on expensive and toxic reagents. news-medical.netajchem-a.com The goal is to unlock new molecular spaces for drug discovery by making previously inaccessible or difficult-to-synthesize structures readily available. news-medical.net

Development of Streamlined and Cost-Effective Synthetic Pathways

A significant advancement in piperidine synthesis is the development of a modular, two-step process that dramatically simplifies the construction of complex, substituted piperidines. news-medical.net This streamlined approach offers a more efficient and cost-effective alternative to traditional multi-step syntheses, which can require anywhere from 7 to 17 steps. news-medical.net

The new strategy involves two key transformations:

Biocatalytic Carbon-Hydrogen (C-H) Oxidation : An engineered enzyme is used to selectively functionalize the piperidine ring. This step provides a powerful way to introduce functionality at specific positions on the core structure. news-medical.net

Radical Cross-Coupling : The functionalized piperidine then undergoes a radical cross-coupling reaction, often using nickel electrocatalysis. This step efficiently forms new carbon-carbon bonds, connecting different molecular fragments without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net

This innovative method has been shown to reduce lengthy synthetic sequences to just two to five steps, representing a major improvement in efficiency. news-medical.net By creating a generalizable strategy to rapidly access complex 3D molecules, this approach is a significant step forward for both medicinal and process chemists, accelerating drug discovery and making pharmaceutical production more economical. news-medical.net

Medicinal Chemistry and Pharmacological Interrogation of R 1 Pyrrolidin 3 Yl Piperidine Derivatives

Role as a Privileged Scaffold in Rational Drug Design

The (R)-1-(pyrrolidin-3-yl)piperidine core is recognized as a privileged scaffold in medicinal chemistry. This is due to its inherent structural features that allow for versatile and targeted drug design. nih.govdntb.gov.ua The five-membered pyrrolidine (B122466) ring, a common motif in FDA-approved drugs, offers several advantages. nih.gov Its non-planar, three-dimensional structure, a result of sp3-hybridization, allows for a greater exploration of pharmacophore space compared to flat aromatic systems. nih.govresearchgate.net This "pseudorotation" of the pyrrolidine ring contributes to its ability to present substituents in various spatial orientations, enhancing the potential for specific and high-affinity interactions with biological targets. nih.govresearchgate.net

The stereogenicity of the carbon atoms within the pyrrolidine ring is a key feature, allowing for the creation of multiple stereoisomers. nih.govdntb.gov.ua This is crucial in drug design, as different enantiomers and diastereomers of a molecule can exhibit significantly different pharmacological profiles and binding affinities to enantioselective protein targets. nih.govdntb.gov.ua The ability to control and lock the conformation of the pyrrolidine ring through the strategic placement of substituents is a powerful tool for medicinal chemists. nih.gov By influencing the ring's puckering, chemists can fine-tune the molecule's shape to optimize its interaction with a specific biological target. nih.gov

The pyrrolidine nucleus is a frequent component of bioactive molecules, including natural products and synthetic compounds, demonstrating its compatibility with a wide range of biological systems. nih.gov Its presence in numerous approved drugs underscores its favorable physicochemical and pharmacokinetic properties. nih.gov The combination of the pyrrolidine and piperidine (B6355638) rings in the this compound scaffold creates a versatile platform for developing novel therapeutics targeting a variety of diseases. researchgate.netajchem-a.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Influence of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents on both the pyrrolidine and piperidine rings. researchgate.net

For instance, in a series of pyrrolidine-based compounds, the introduction of a methyl group at the C-3 position of the pyrrolidine ring was shown to enhance metabolic stability and improve the pharmacokinetic profile of selective androgen receptor modulators (SARMs). nih.govresearchgate.net This modification, due to its steric hindrance, can prevent metabolic degradation. nih.gov In another example, for pyrrolidine sulfonamides, fluorophenyl substituents at the R1 position and meta-substituted derivatives at the R2 position of the pyrrolidine ring resulted in improved potency. nih.gov

Systematic variation of substituents has been a key strategy in optimizing the activity of various pyrrolidine-containing compounds. researchgate.net For example, in a series of anticonvulsants with a pyrrolidine-2,5-dione scaffold, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable protection in the scPTZ test, while 3-methyl and unsubstituted derivatives were more active in the MES test. nih.gov This highlights how even small changes in substituents can drastically alter the pharmacological profile.

The nature of the substituent on the piperidine nitrogen also plays a critical role. In the development of histamine (B1213489) H1 antagonists, the acid chain attached to the piperidine was a key determinant for in vivo duration of action and the absence of sedative properties. researchgate.net

Table 1: Impact of Substituent Modifications on Biological Activity

Scaffold Substituent Position Substituent Observed Effect Target/Assay
Pyrrolidine C-3 Methyl group Enhanced metabolic stability, improved pharmacokinetic profile Androgen Receptor
Pyrrolidine sulfonamide R1 Fluorophenyl Improved potency Undisclosed
Pyrrolidine sulfonamide R2 Meta-substituents Improved biological activity Undisclosed
Pyrrolidine-2,5-dione 3 Benzhydryl, Isopropyl Favorable protection scPTZ anticonvulsant test
Pyrrolidine-2,5-dione 3 Methyl, Unsubstituted More active MES anticonvulsant test
Piperidinylpyrrolopyridine Piperidine Nitrogen Acid chain Determined in vivo duration of action and sedative properties Histamine H1 Receptor

Stereochemical Impact on Pharmacological Profile and Receptor Binding

The stereochemistry of the this compound scaffold is a critical determinant of its pharmacological activity and receptor binding affinity. nih.govresearchgate.net The spatial arrangement of atoms, particularly at chiral centers, dictates how a molecule fits into the binding pocket of a protein, influencing its potency and selectivity. dntb.gov.uaresearchgate.net

The non-planar nature of the pyrrolidine ring allows for different spatial orientations of its substituents, and the specific stereoisomer can lead to a distinct biological profile due to differential binding modes with enantioselective proteins. nih.govdntb.gov.ua For example, the introduction of a chiral pyrrolidine can confer selectivity towards certain protein kinase isoforms. nih.gov A cis-3,4-diphenylpyrrolidine scaffold can adopt a "U-shape" conformation that is beneficial for inverse agonist activity at the RORγt receptor. nih.gov

In the context of CXCR4 chemokine receptor antagonists, the (S)-configuration of the pyrrolidine ring was found to be crucial for activity. nih.gov Specifically, a derivative with a 3-methyl group on the (S)-pyrrolidine ring exhibited excellent binding affinity. nih.gov

The absolute configuration of substituents on the piperidine ring also significantly impacts activity. In the development of MEK1/2 inhibitors, the introduction of a fluorine atom at the 3-position of the piperidine ring created a chiral center. The resulting compound showed a significant improvement in potency and aqueous solubility. thieme-connect.com X-ray crystallography revealed that the 3-substituted piperidine side chain could fit well into the cavity of the MEK1 enzyme, which was essential for the increased potency. thieme-connect.com

These examples underscore the importance of controlling stereochemistry in the design of potent and selective drugs based on the this compound scaffold.

Table 2: Influence of Stereochemistry on Pharmacological Activity

Scaffold/Derivative Stereochemical Feature Observed Effect Target/Receptor
Pyrrolidine-based compounds Introduction of a chiral pyrrolidine Conferred selectivity CK1 receptors
cis-3,4-diphenylpyrrolidine "U-shape" conformation Beneficial for inverse agonistic activity RORγt receptor
(S)-pyrrolidine derivative (S)-configuration with a 3-methyl group Excellent binding affinity CXCR4 chemokine receptor
3-fluoro-substituted piperidine Specific stereoisomer Improved potency and aqueous solubility MEK1/2

Conformational Restriction Effects on Activity

The conformational flexibility or rigidity of the this compound scaffold plays a significant role in determining its biological activity. nih.gov The ability of the pyrrolidine ring to adopt different puckered conformations can be controlled by the choice of substituents, which in turn influences its pharmacological efficacy. nih.gov

Inductive and stereoelectronic factors arising from substituents can influence the puckering of the pyrrolidine ring. nih.gov This control over the ring's conformation can "lock" it into a specific shape that is optimal for binding to a particular biological target. nih.gov Theoretical studies on N-substituted pyrrolidine derivatives have shown that even weak intramolecular hydrogen bonds can influence the conformational preferences of the molecule, which could be important for its biological activity. researchgate.net

In the context of developing potent ligands, restricting the conformational freedom of a molecule can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a receptor. For instance, the introduction of a methyl group at the C-3 position of the pyrrolidine ring, as seen in selective androgen receptor modulators, not only improves metabolic stability but also introduces a degree of conformational constraint that can be beneficial for activity. nih.govresearchgate.net

Similarly, for a series of GLP-1R agonists containing a substituted piperidine ring, the position of the substituent had a significant impact on activity, suggesting that the resulting conformational bias of the piperidine ring is crucial for potentiation of the receptor. thieme-connect.com These findings highlight that the strategic introduction of conformational constraints is a valuable tool in the rational design of drugs based on the this compound scaffold. nih.gov

Exploration of Biological Targets of Pyrrolidinyl Piperidine Derivatives

Derivatives of the pyrrolidinyl piperidine scaffold have been investigated for their activity against a wide range of biological targets, demonstrating the versatility of this chemical motif. nih.govresearchgate.netajchem-a.comcore.ac.uk

G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets. nih.govunimi.itmostwiedzy.plkau.edu.sa The this compound scaffold has proven to be a valuable framework for the development of ligands targeting various GPCRs.

Derivatives of this scaffold have been explored as antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.gov Specifically, (S)-pyrrolidine derivatives have shown promising results in this area. nih.gov

The piperidine and pyrrolidine moieties are also found in multi-target ligands designed to interact with aminergic GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, which are key targets for the treatment of central nervous system disorders like schizophrenia and depression. nih.gov For example, compounds incorporating a pyrrolidine-2,5-dione structure have been evaluated for their potential antidepressant effects through interaction with serotonin receptors. nih.gov

Furthermore, piperidine-containing compounds have been investigated as histamine H1 receptor antagonists for the treatment of allergic conditions. researchgate.net The structural features of the piperidine ring in these derivatives are critical for achieving the desired antagonist activity and a favorable side-effect profile. researchgate.net

The versatility of the pyrrolidinyl piperidine scaffold is also evident in its application to metabolic diseases. For instance, piperidine derivatives have been developed as GLP-1 receptor agonists for the treatment of type 2 diabetes. thieme-connect.com Additionally, sulfonamide derivatives of piperidine have shown potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), another important target in diabetes therapy. mdpi.com

Table 3: Biological Targets of Pyrrolidinyl Piperidine Derivatives

Target Class Specific Target Therapeutic Area
GPCRs CXCR4 Chemokine Receptor Cancer
GPCRs Dopamine Receptors CNS Disorders
GPCRs Serotonin Receptors CNS Disorders
GPCRs Histamine H1 Receptor Allergic Conditions
GPCRs GLP-1 Receptor Diabetes
Enzymes Dipeptidyl Peptidase-4 (DPP-4) Diabetes
Enzymes MEK1/2 Cancer
Nuclear Receptors Androgen Receptor Various
Histamine Receptors (e.g., H3R)

The histamine H3 receptor (H3R) is a G-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). mdpi.com It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other crucial neurotransmitters like acetylcholine (B1216132), dopamine, and serotonin. mdpi.com Consequently, H3R antagonists and inverse agonists are investigated for their therapeutic potential in treating conditions such as Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD). mdpi.com

Research into piperidine-containing derivatives has revealed potent H3R antagonists. nih.gov Structure-activity relationship (SAR) studies show that the piperidine moiety is a critical structural element for activity. In many cases, derivatives featuring a piperidine ring exhibit dual affinity for both histamine H3 and sigma-1 (σ1) receptors. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring, for instance, can dramatically increase affinity for the σ1 receptor while maintaining high affinity at the H3R. nih.gov For example, a comparison between two closely related compounds showed that the piperazine-containing analog had an hH3R Ki of 3.17 nM and a σ1R Ki of 1531 nM, whereas the piperidine-containing counterpart had an hH3R Ki of 7.70 nM and a much-improved σ1R Ki of 3.64 nM. nih.gov

Dopamine Receptors (e.g., D2, D3)

Dopamine D2 and D3 receptors are key targets in the treatment of neurological and psychiatric disorders, including schizophrenia and substance use disorders. researchgate.netupenn.edu While literature specifically detailing the SAR of this compound derivatives at dopamine receptors is limited, extensive research on structurally related compounds underscores the importance of both the pyrrolidine and piperidine rings in ligand design.

In studies of eticlopride-based bitopic ligands, the pyrrolidine ring is a key anchor. researchgate.netupenn.edu SAR studies revealed that modifications such as expanding the pyrrolidine ring or altering the nitrogen's position were detrimental to D2 and D3 receptor binding affinities. researchgate.net Similarly, small N-alkyl substitutions on the pyrrolidine were not well-tolerated unless a linker and a secondary pharmacophore were added, which could improve affinities. researchgate.net In one series of eticlopride (B1201500) analogues, O-alkylation at the 4-position of the pyrrolidine ring led to higher binding affinities compared to analogous N-alkylation. researchgate.net For instance, an O-alkylated derivative showed high affinity for both D3R (Ki = 0.436 nM) and D2R (Ki = 1.77 nM). researchgate.net

Other research on fallypride-based ligands further highlights the pyrrolidine moiety's role. Docking studies suggest that the interaction between the protonated nitrogen in the pyrrolidine ring and the ASP110 residue in the D3 receptor is critical for high-affinity binding. nih.gov

G-Protein Coupled Receptor 40 (GPR40) Agonists

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is expressed in pancreatic β-cells and enteroendocrine cells. nih.govmdpi.com Its activation promotes glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1, making it an attractive target for the treatment of type 2 diabetes. nih.govmdpi.com

Research has led to the discovery of novel pyrrolidine-containing GPR40 agonists. nih.gov In one study, a pyrrolidine hit was optimized by modifying the position of a carboxylic acid group, a key pharmacophore for GPR40. The addition of a 4-cis-CF3 group to the pyrrolidine ring was found to improve both the human GPR40 binding affinity (Ki) and agonist efficacy. nih.gov Further investigation revealed that stereochemistry plays a crucial role; the (R,R) and (S,S) enantiomers of a lead compound had differential effects, with the (R,R)-enantiomer demonstrating a dual mechanism of action by activating both Gq- and Gs-coupled signaling pathways. nih.gov This signaling bias resulted in both glucose-dependent insulin and GLP-1 secretion in vitro. nih.gov

Sigma Receptors (e.g., σ1, σ2)

Sigma receptors (σR) are unique proteins, with the sigma-1 (σ1R) subtype being a chaperone protein that modulates various neurotransmitter systems, including the dopaminergic and cholinergic systems. mdpi.com Ligands targeting σ1R are being explored for neuropsychiatric and neurodegenerative disorders. mdpi.com The sigma-2 (σ2R) subtype is also a promising target, particularly in the context of cancer research. researchgate.net

Derivatives containing a piperidine moiety have been identified as potent ligands for sigma receptors, often exhibiting dual activity with H3Rs. nih.gov The piperidine ring is considered a key structural feature for achieving high affinity at the σ1R. nih.govnih.gov In one series of compounds, replacing a piperazine with a piperidine did not significantly alter H3R affinity but had a profound positive impact on σ1R affinity. nih.gov Several piperidine derivatives have demonstrated nanomolar affinity for both σ1 and σ2 receptors. nih.gov

Compound ID Linker Ar-X hH3R Ki (nM) σ1R Ki (nM) σ2R Ki (nM)
5 (CH2)4 4-biphenyl 7.70 3.64 10.9
11 (CH2)4 4-(pyridin-4-yl)phenyl 6.2 4.41 67.9
12 (CH2)4 4-(pyridin-3-yl)phenyl 7.7 10.8 65.2
16 (CH2)4 4-(pyrazin-2-yl)phenyl >10000 7.6 27.0

Data sourced from studies on piperidine derivatives, highlighting the scaffold's activity at H3 and Sigma receptors. nih.govnih.gov

Enzymatic Targets

Cholinesterase Enzymes (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. While various heterocyclic scaffolds have been explored for cholinesterase inhibition, research specifically detailing the activity of this compound derivatives is not prominent in the available literature.

However, related structures incorporating piperidine or pyrrolidine rings have been investigated. Studies on 1-benzylpiperidine (B1218667) derivatives, for example, have identified compounds with moderate inhibitory activity against both AChE and BChE. Other research has focused on complex hybrid molecules, such as those combining a 9-aminoacridine (B1665356) core with piperidine or pyrrolidine dithiocarbamates, which have shown promising BChE inhibitory action. mdpi.com Additionally, dispiro-pyrrolidine derivatives have been synthesized and found to exhibit inhibitory properties against both cholinesterase enzymes. These findings suggest the general utility of these heterocyclic fragments in designing cholinesterase inhibitors, though specific investigation of the this compound scaffold is required.

Alpha-Glucosidase Inhibitors

Alpha-glucosidase is an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides in the gut. Inhibitors of this enzyme delay carbohydrate digestion, thereby reducing postprandial blood glucose spikes, which is a key strategy in managing type 2 diabetes.

The pyrrolidine and piperidine scaffolds are important components in the development of potent alpha-glucosidase inhibitors. nih.gov Research on structurally related 4-(1-pyrrolidinyl) piperidine derivatives has identified compounds with significant inhibitory activity against β-glucuronidase, a related glycosidase enzyme. One such compound, 1-[2-(4''-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1'-yl-piperidinium bromide, showed an IC50 value of 17.10 ± 0.61 µM.

Furthermore, pyrrolidine-based iminosugars are a well-established class of potent alpha-glucosidase inhibitors. nih.gov For example, the synthetic iminosugars 4-C-Me-DAB and 4-C-Me-LAB are potent, specific inhibitors of rat intestinal sucrase with IC50 values of 0.41 μM and 0.66 μM, respectively. nih.gov These findings highlight the potential of developing derivatives of this compound as novel alpha-glucosidase inhibitors.

Compound Class Specific Compound Example Target Enzyme IC50 Value (µM)
4-(1-pyrrolidinyl) piperidine derivative 1-[2-(4''-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1'-yl-piperidinium bromide β-Glucuronidase 17.10
Pyrrolidine Iminosugar 4-C-Me-DAB Rat Intestinal Sucrase 0.41
Pyrrolidine Iminosugar 4-C-Me-LAB Rat Intestinal Sucrase 0.66

Data from related pyrrolidine and piperidine derivatives. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is a therapeutic strategy for various pathological conditions. While direct studies on this compound as a NAPE-PLD inhibitor are not prominent in the literature, research on related structures underscores the importance of the pyrrolidine ring in the design of NAPE-PLD inhibitors.

In the development of NAPE-PLD inhibitors, a medicinal chemistry program focusing on pyrimidine-4-carboxamide (B1289416) derivatives discovered that replacing a morpholine (B109124) ring with a (S)-3-hydroxypyrrolidine moiety led to an improvement in inhibitory activity. This substitution simultaneously decreased the lipophilicity of the compound. Specifically, the resulting compound with the (S)-3-hydroxypyrrolidine group exhibited a Ki of 0.086 μM. Interestingly, the stereochemistry at this position was not critical for binding, as the (R)-enantiomer showed similar potency with a Ki of 0.11 μM. These findings highlight the favorable contribution of the pyrrolidine scaffold to the interaction with the NAPE-PLD enzyme.

Further optimization of this series led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor that has been instrumental in studying the role of this enzyme in the brain. The development of such compounds demonstrates the utility of incorporating saturated heterocyclic scaffolds like pyrrolidine to achieve desirable pharmacological properties.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are well-established targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov The piperidine and pyrrolidine rings are featured in various MAO inhibitors.

Research into piperine (B192125), an alkaloid from black pepper containing a piperidine moiety, has shown its inhibitory activity against both MAO-A and MAO-B. nih.gov Studies have reported IC50 values of 49.3 µM for MAO-A and 91.3 µM for MAO-B. nih.gov Another study found piperine to have a stronger inhibitory effect on MAO-B (IC50 of 7.0 µM) than on MAO-A (IC50 of 20.9 µM). nih.gov

Derivatives of piperidine have been systematically explored to enhance MAO inhibitory potency and selectivity. For instance, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing a preference for MAO-B inhibition. nih.gov Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. nih.gov In contrast, the most potent MAO-A inhibitor from the same series, S15 , had an IC50 value of 3.691 μM. nih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. nih.gov

Furthermore, the synthesis of N-propargyl-3-pyrrol-1-ylindanamine derivatives, which are analogues of the MAO-B inhibitor rasagiline, highlights the utility of the pyrrole/pyrrolidine scaffold in this context. mdpi.com These compounds were evaluated for their potential as MAO-B inhibitors in vivo. mdpi.com

Inhibitory Activity of Pyrrolidinyl/Piperidine Derivatives against MAO-A and MAO-B
CompoundScaffold TypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
PiperinePiperidine49.391.30.54
PiperinePiperidine20.97.02.99
Compound S5Pyridazinobenzylpiperidine3.8570.20319.00
Compound S15Pyridazinobenzylpiperidine3.691>10-
Compound S16Pyridazinobenzylpiperidine>100.979-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). google.com Inhibition of DPP-IV is a validated therapeutic approach for type 2 diabetes. google.com The pyrrolidine ring is a key component in several established DPP-IV inhibitors, including vildagliptin.

The design of novel DPP-IV inhibitors has explored the replacement of existing heterocyclic systems with pyrrolidine and piperidine rings. google.com In one study, replacing a piperazine ring in a lead compound with a pyrrolidine ring resulted in the most active inhibitor among the newly designed compounds, although it was less potent than the original lead. google.com This highlights the subtle structural requirements for optimal interaction with the DPP-IV active site.

In another approach, in silico methods were used to screen a database of pyrrolidine-containing compounds to identify novel DPP-IV inhibitors. This computational approach, combined with pharmacophore modeling, can accelerate the discovery of new chemical entities with the desired inhibitory activity.

Inhibitory Activity of Pyrrolidine-Based DPP-IV Inhibitors
Compound/Analog SeriesKey Structural FeatureDPP-IV Inhibitory Activity (IC50)
Compound 22-benzyl-pyrrolidineReported as the most active among the new designs
Compound 5o1-((3S,4S)-4-amino-1-(4-(tert-butyl)-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-oneDeemed suitable for clinical development based on PK/PD model
Sulfonamide-pyrrolidine/piperidine scaffoldsNitrile group at S1 sitenM range, comparable to Vildagliptin
MEK1/2 Inhibition

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that, when aberrantly activated, contributes to over 30% of human cancers. mdpi.com The kinases MEK1 and MEK2 are central components of this pathway, making them attractive targets for anticancer drug development. mdpi.commdpi.com While a number of MEK1/2 inhibitors have been developed and approved, there is a continuous search for novel scaffolds with improved efficacy and resistance profiles. mdpi.com

The use of heterocyclic scaffolds is common in the design of kinase inhibitors. However, specific research detailing the this compound scaffold in the context of MEK1/2 inhibition is limited in publicly available literature. General studies on MEK1/2 inhibitors often focus on diarylamine and benzimidazole (B57391) structures. mdpi.comresearchgate.net For instance, a series of compounds containing a diarylamine skeleton and phenylacrylamide were designed and showed good inhibitory activity against MEK1. mdpi.com The most promising compound, M15 , had an IC50 of 10.29 nM for MEK1 and also demonstrated inhibitory effects on several solid tumor cell lines. mdpi.com

Although direct evidence is scarce, the versatility of the pyrrolidine and piperidine scaffolds in medicinal chemistry suggests their potential utility in the design of novel MEK1/2 inhibitors. google.com The three-dimensional nature of these rings could be exploited to interact with the allosteric binding site of MEK1/2, a strategy that has proven successful for developing highly selective inhibitors. mdpi.com Further exploration in this area could yield novel and potent MEK1/2 inhibitors based on the pyrrolidinyl-piperidine framework.

Other Potential Biological Activities (as a scaffold)

Antimicrobial and Antifungal Applications of Pyrrolidinyl Piperidine Derivatives

The pyrrolidine and piperidine nuclei are integral components of many compounds with demonstrated antimicrobial and antifungal properties. The development of resistance to existing antimicrobial agents necessitates the discovery of new chemical entities, and derivatives of these heterocyclic systems are a promising area of research.

Studies on halogenobenzene derivatives substituted with piperidine and pyrrolidine have shown that some of these compounds exhibit broad-spectrum antimicrobial activity. google.com For example, 2,6-dipiperidino-1,4-dihalogenobenzenes, 2,6-dipyrrolidino-1,4-dibromobenzene, and 2,4,6-tripyrrolidino chlorobenzene (B131634) were found to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/mL. google.com

In another study, a series of 4-(1-pyrrolidinyl)piperidine (B154721) derivatives were synthesized and evaluated. The addition of a naphthalene (B1677914) nucleus to the scaffold was found to significantly enhance antibacterial efficacy, particularly against Gram-positive strains like Methicillin-Resistant Staphylococcus aureus (MRSA). Some of these derivatives also showed significant antifungal activity against dermatophytes and yeasts, with one compound being particularly effective against Aspergillus flavus.

Piperidine-based 1,2,3-triazolylacetamide derivatives have also been investigated as antifungal agents against the emerging multidrug-resistant pathogen Candida auris. Three derivatives, pta1 , pta2 , and pta3 , showed high activity with MIC values ranging from 0.24 to 0.97 µg/mL and were found to induce apoptosis and cell cycle arrest in the fungus.

Antimicrobial and Antifungal Activity of Pyrrolidinyl Piperidine Derivatives
Compound/SeriesTarget OrganismActivity (MIC, µg/mL)
Halogenobenzene derivatives (Compounds 3, 5, 6, 7)S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae, C. albicans32-512
pta1, pta2, pta3Candida auris0.24-0.97
Pyrrolidine-2,5-dione derivative (Compound 8)Various bacteria and yeasts16-256
2,6 di-substituted piperidine 4-one derivativePseudomonas aeruginosaReported as having the best MIC
Anticancer Agent Development via Piperidine and Pyrrolidine Scaffolds

The piperidine and pyrrolidine scaffolds are privileged structures in the design of anticancer agents due to their ability to provide a rigid framework for orienting functional groups that can interact with various cancer-related targets. These heterocyclic systems are found in numerous approved and investigational anticancer drugs.

Derivatives of pyrrolidone bearing a 3,4,5-trimethoxyphenyl moiety have been synthesized and shown to exhibit structure-dependent anticancer activity against the A549 human lung adenocarcinoma cell line. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced the anticancer activity, reducing cell viability to 28.0% and 29.6%, respectively, which was more potent than the standard drug cytarabine (B982) in that assay.

A series of polysubstituted pyrrolidines were evaluated for their antiproliferative activities against a panel of ten cancer cell lines. Two compounds, 3h and 3k , demonstrated good inhibitory effects with IC50 values ranging from 2.9 to 16 µM. Further investigation revealed that compound 3k induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HCT116 and HL60 cells, indicating its potential as a lead for future anticancer therapies.

Chalcone (B49325) derivatives incorporating pyrrolidine and piperidine substituted ethoxy side chains have also been synthesized and tested against the MCF-7 breast cancer cell line. Several of these analogs showed good antiproliferative activity, comparable to the standard drug tamoxifen. This highlights the utility of combining the chalcone scaffold with these heterocyclic amines to enhance anticancer potential.

Anticancer Activity of Piperidine and Pyrrolidine Scaffolds
Compound/SeriesCancer Cell LineActivity (IC50, µM)
Pyrrolidine 3h10 cancer cell lines2.9 - 16
Pyrrolidine 3k10 cancer cell lines2.9 - 16
PiperineHCT-8 (human colon)66.0
PiperineB16 (mouse melanoma)69.9
Chalcone derivatives (5a, 5b, 5c, 5e, 5'a, 5'd)MCF-7 (breast cancer)Good activity compared to tamoxifen
Anti-Inflammatory Effects and NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.govmdpi.com It is a cytosolic multi-protein complex that responds to a wide array of danger signals, including those from pathogens and cellular stress. mdpi.comfrontiersin.org The activation of the NLRP3 inflammasome is a two-step process. mdpi.comnih.gov An initial "priming" signal upregulates the expression of NLRP3 itself, followed by a second activation signal that triggers the assembly of the complex. mdpi.comnih.gov This complex consists of the NLRP3 protein, the adaptor protein ASC, and pro-caspase-1. frontiersin.orgnih.gov Upon assembly, the inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. nih.govmdpi.com Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which drive inflammatory responses. nih.govmdpi.com

Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory disorders, including autoimmune diseases, metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. nih.govmdpi.comacs.org Consequently, the NLRP3 inflammasome has emerged as a significant and attractive drug target for the development of novel anti-inflammatory therapies. mdpi.comacs.org Research has identified several natural and synthetic compounds that can inhibit NLRP3 inflammasome activation. These inhibitors can act through various mechanisms, such as blocking the interaction between NLRP3 and its binding partners or inhibiting its ATPase activity. frontiersin.org While the pyrrolidine-piperidine scaffold is a common motif in medicinal chemistry, direct studies explicitly linking this compound derivatives to NLRP3 inflammasome inhibition are an area of ongoing investigation. However, the exploration of small molecules targeting this pathway is a highly active field of research. nih.govacs.org

Table 1: Examples of Investigated NLRP3 Inflammasome Inhibitors

CompoundClass/OriginMechanism of ActionAssociated Diseases in Research Models
Oridonin ent-kaurane diterpenoidReported to inhibit NF-κB or MAPK activation. frontiersin.orgCancer, Inflammatory conditions frontiersin.org
Erianin Extract of Dendrobium chrysotoxumDirectly interacts with the NACHT domain of NLRP3, suppressing its ATPase activity and preventing inflammasome assembly. frontiersin.orgPeritonitis, Gouty Arthritis, Type 2 Diabetes frontiersin.org
Piperlongumine (PL) Natural productBlocks NLRP3 activity by disrupting the assembly of the inflammasome, including the NLRP3-NEK7 interaction. nih.govEndotoxemia, Peritonitis nih.gov
Licochalcone B Natural productSpecifically inhibits the NLRP3 inflammasome by directly binding to NEK7 and inhibiting its interaction with NLRP3. nih.govInflammatory conditions nih.gov
Antinociceptive Properties

Derivatives containing the pyrrolidine scaffold have been investigated for their potential as antinociceptive agents, aiming to alleviate pain. Research into pyrrolidinylnaphthalenes has demonstrated significant analgesic activity. nih.gov In studies using the hot plate test, a model for centrally mediated analgesia, certain (2R,3S/2S,3R)-1,2-dimethyl-3-[2-(6-substituted naphthyl)]-3-hydroxypyrrolidine derivatives showed potent antinociceptive effects. nih.gov One derivative, in particular, was found to be six-fold more potent than morphine in this assay, while also exhibiting lower side effects on locomotor activity as measured by the rota-rod test. nih.gov The mechanism of action for these compounds was explored through binding affinity studies for mu, delta, and kappa opioid receptors. nih.gov

Furthermore, other pyrrolidine-based structures have shown promise in peripherally mediated pain models. Pyrrolo[3,4-d]pyridazinone derivatives demonstrated significant, dose-related antinociceptive effects in pain models induced by chemical stimuli such as formalin, capsaicin, and glutamic acid. researchgate.net These findings suggest that the analgesic effects are likely mediated through peripheral mechanisms. researchgate.net Subsequent investigations into the mechanisms revealed that the analgesic and anti-inflammatory effects of these compounds are largely attributable to competitive antagonism at the histamine H1 receptor and inhibition of pro-inflammatory cytokine release. researchgate.net

Table 2: Antinociceptive Activity of Selected Pyrrolidine Derivatives

Compound SeriesTest ModelObserved ActivityPotential MechanismRef.
(2R,3S/2S,3R)-1,2-dimethyl-3-[2-(6-substituted naphthyl)]-3-hydroxypyrrolidinesHot Plate TestHigh antinociceptive potency; one derivative 6x more potent than morphine.Interaction with opioid receptors (mu, delta, kappa). nih.gov
Pyrrolo[3,4-d]pyridazinone derivativesFormalin, Capsaicin, Glutamic Acid induced painSignificant and dose-related antinociceptive effects.Competitive antagonism for histamine H1 receptor; inhibition of cytokine release. researchgate.net
Pyrrolidine-2,5-dione hybrids with a thiophene (B33073) ringNot specifiedIdentified as a class of antinociceptive agents.Not specified nih.gov
Influenza Virus Inhibition

The constant emergence of new influenza virus strains, coupled with the development of resistance to existing drugs, necessitates the discovery of novel antiviral agents. nih.govnih.gov Piperidine-based derivatives have been identified as a promising class of potent influenza virus inhibitors. nih.gov Through high-throughput screening and subsequent structural optimization, a series of analogues were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies revealed that an ether linkage between a quinoline (B57606) moiety and the piperidine ring was critical for inhibitory activity. nih.gov

An optimized compound from this series, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, demonstrated excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov This indicates high potency. Further mechanistic studies using a time-of-addition experiment suggested that this compound interferes with an early to middle stage of the influenza virus replication cycle, after the virus has entered the host cell. nih.gov This mechanism is distinct from that of neuraminidase inhibitors, which act at the late stage of viral release. nih.gov Other research efforts are focused on different viral targets, such as the RNA-dependent RNA polymerase (RdRp) and the nucleoprotein (NP), to develop new therapeutic strategies. nih.govnih.gov

Table 3: Anti-Influenza Activity of Piperidine-Based Derivatives

CompoundCore ScaffoldTarget/MechanismIn Vitro Potency (EC50)Ref.
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylateQuinoline-PiperidineInterferes with an early to middle stage of viral replication.As low as 0.05 μM against various strains. nih.gov
Ethyl 4-(quinolin-4-ylthio)piperidine-1-carboxylateQuinoline-PiperidineInhibits influenza virus infection after host cell entry.13.9 μM nih.gov
Potential in Alzheimer's Disease Therapy (Cholinergic Hypothesis)

The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades. nih.govfrontiersin.orgresearchgate.net This hypothesis posits that the cognitive decline, particularly in memory and attention, seen in AD is linked to a significant deficit in cholinergic neurotransmission in the brain. nih.govnih.gov This deficit is largely due to the selective loss of cholinergic neurons in the basal forebrain. frontiersin.org A key strategy arising from this hypothesis is to enhance cholinergic function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). nih.gov By reducing ACh breakdown, AChE inhibitors increase the availability of acetylcholine in the synaptic cleft, thereby compensating for the loss of cholinergic input. nih.gov

The piperidine scaffold is a key structural feature in some of the most widely used cholinesterase inhibitors for the symptomatic treatment of AD. nih.govnih.gov One prominent example is Donepezil (brand name Aricept), chemically known as 1-benzyl-4-[(5,6-dimethoxy-l-indanon)-2-yl] methylpiperidine hydrochloride. researchgate.netnih.gov Pharmacological studies have detailed its action as a potent and reversible inhibitor of acetylcholinesterase. nih.gov The development and success of such piperidine-containing drugs provide a strong rationale for exploring other piperidine derivatives, including those based on the this compound framework, as potential modulators of the cholinergic system for AD therapy. nih.govnih.gov

Table 4: Cholinesterase Inhibitors and the Cholinergic Hypothesis of Alzheimer's Disease

CompoundChemical ClassMechanism of ActionRelevance to HypothesisRef.
Donepezil (E2020) Piperidine derivativeReversible inhibition of acetylcholinesterase (AChE).Potentiates central cholinergic function to treat cognitive symptoms of AD. nih.govresearchgate.netnih.gov
Rivastigmine Carbamate derivative"Pseudo-irreversible" inhibitor of both AChE and butyrylcholinesterase (BuChE).Corrects loss of presynaptic cholinergic function. nih.govnih.gov
Tacrine Acridine derivativeReversible inhibitor of acetylcholinesterase (AChE).First centrally acting ChE inhibitor approved for AD, validating the therapeutic approach. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of R 1 Pyrrolidin 3 Yl Piperidine Systems

Pharmacophore Model Development for (R)-1-(pyrrolidin-3-yl)piperidine Ligands

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov The development of pharmacophore models is a crucial step in drug discovery, guiding the design and identification of new potent ligands. nih.govnih.gov These models can be generated through two primary approaches: ligand-based and structure-based methods.

Ligand-Based Pharmacophore Model Generation

Ligand-based pharmacophore models are developed by analyzing a set of known active compounds, even in the absence of a 3D structure of the biological target. nih.gov This method identifies the common chemical features shared by active molecules that are essential for their interaction with the target. The process typically involves aligning the molecules and identifying key pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The resulting pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. nih.govnih.gov For instance, a flexible alignment approach, which accounts for the conformational flexibility of the ligands, is often considered more accurate for generating robust pharmacophore models. nih.gov

Structure-Based Pharmacophore Model Generation

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated. nih.gov This approach directly utilizes the information from the protein's binding site to define the key interaction points. nih.gov By analyzing the amino acid residues and co-factors within the active site, a pharmacophore model can be constructed that represents the ideal complementary features for a ligand to bind effectively. nih.gov This method offers a more direct and often more accurate representation of the necessary ligand features compared to ligand-based models. nih.gov The generation of multiple pharmacophore models and their subsequent ranking based on various scoring functions can help in selecting the most predictive model for virtual screening. nih.gov

Molecular Docking Simulations of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrevlett.com This method is instrumental in understanding the binding mode of a ligand within the active site of a protein and in estimating the strength of the interaction, often expressed as a docking score. nih.gov For derivatives of piperidine (B6355638), molecular docking studies have been crucial in elucidating their binding mechanisms with various targets, such as the dopamine (B1211576) D2 receptor. researchgate.net The process involves placing the ligand in various conformations and orientations within the binding pocket and calculating the interaction energy for each pose. chemrevlett.com The results of molecular docking can guide the optimization of lead compounds by suggesting modifications that could enhance binding affinity and selectivity. chemrevlett.comrsc.org

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. rsc.org This computational method simulates the movement of atoms and molecules, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. chemrevlett.comrsc.org MD simulations are particularly useful for validating the results of molecular docking and for assessing the stability of the predicted binding poses. rsc.org By analyzing the trajectory of the simulation, researchers can identify key interactions that are maintained throughout the simulation, providing a more accurate picture of the binding event. rsc.org For example, MD simulations can reveal crucial amino acid residues that form stable hydrogen bonds or other interactions with the ligand, which is vital information for structure-based drug design. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.govnih.gov For pyrrolidine-based inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. nih.gov These models generate contour maps that visually represent the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity, providing valuable guidance for lead optimization. nih.gov The predictive power of a QSAR model is typically assessed through cross-validation and by using an external test set of compounds. nih.gov

Table of Interactive Data

Computational Technique Primary Application Key Insights Provided
Pharmacophore Modeling Ligand and structure-based drug designIdentification of essential chemical features for biological activity. nih.govnih.gov
Molecular Docking Virtual screening and binding mode predictionPreferred orientation of a ligand in a receptor's active site and binding affinity estimation. chemrevlett.comresearchgate.net
Molecular Dynamics Analysis of binding stability and conformational changesDynamic behavior of the ligand-receptor complex and identification of stable interactions. chemrevlett.comrsc.org
QSAR Analysis Prediction of biological activityRelationship between chemical structure and activity, guiding lead optimization. nih.govnih.gov

Future Perspectives and Research Trajectories for R 1 Pyrrolidin 3 Yl Piperidine Research

Advancements in Asymmetric Synthesis Techniques for Enantiopure Compounds

The efficient and stereoselective synthesis of enantiomerically pure compounds like (R)-1-(pyrrolidin-3-yl)piperidine is a cornerstone of modern pharmaceutical development. The synthesis of such chiral azaheterocycles has garnered significant attention due to their potential as valuable intermediates for more complex, biologically active molecules. bohrium.com Historically, the development of asymmetric organocatalysis, particularly with proline and its derivatives, has revolutionized the construction of chiral pyrrolidine-based structures. nih.govmdpi.com These methods offer a powerful toolkit for creating complex molecular architectures with high levels of stereocontrol. nih.govmdpi.com

Future research will likely focus on the development of novel catalytic systems that offer even greater efficiency, selectivity, and broader substrate scope. This includes the exploration of new organocatalysts, potentially moving beyond proline-related scaffolds to uncover new molecular entities for asymmetric transformations. nih.govmdpi.com Strategies such as catalytic asymmetric 1,3-dipolar cycloaddition reactions are considered among the most powerful techniques for the synthesis of diastereo- and enantiopure heterocyclic molecules. researchgate.net The ongoing goal is to devise synthetic routes that are not only highly stereoselective but also atom-economical and environmentally benign, aligning with the principles of green chemistry. researchgate.netresearchandmarkets.com

Rational Design of Novel this compound Derivatives with Enhanced Specificity

The process of rational design often involves understanding the structure-activity relationships (SAR) of existing derivatives. For instance, studies on piperine (B192125) derivatives have shown that specific substitutions can significantly impact their inhibitory activity against enzymes like chitinases. nih.gov Similarly, the introduction of chiral centers in the piperidine (B6355638) ring has been shown to dramatically increase the potency of certain inhibitors. researchgate.net Future efforts in this area will leverage this knowledge to design and synthesize novel analogs of this compound with tailored functionalities. The aim is to create derivatives that exhibit high affinity and selectivity for their intended targets, which could range from enzymes to receptors involved in various disease pathways. researchgate.netnih.gov

Integration of Advanced Computational Methodologies in Drug Discovery

Computational tools have become indispensable in modern drug discovery, offering a powerful means to accelerate the identification and optimization of lead compounds. nih.gov For this compound and its derivatives, computational approaches such as molecular modeling, cheminformatics, and molecular dynamics simulations can provide deep insights into their interactions with biological targets. nih.gov

These methods allow for the virtual screening of large compound libraries, predicting the binding affinity and mode of interaction of various derivatives with a target protein. nih.gov For example, docking studies can help to understand how a ligand fits into the binding site of a receptor, revealing key interactions that contribute to its potency. nih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex over time, providing a more complete picture of the binding event. nih.gov By integrating these advanced computational methodologies, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery pipeline. nih.gov

Exploration of New Therapeutic Areas and Undiscovered Biological Targets

The versatility of the pyrrolidine-piperidine scaffold suggests that this compound and its derivatives may have therapeutic potential beyond their currently explored applications. While research has indicated neuroactive properties and potential uses in treating conditions like anxiety and depression, the full spectrum of their biological activities remains to be uncovered.

Future research will likely involve screening these compounds against a wider range of biological targets to identify novel therapeutic opportunities. This could include exploring their potential as anticancer agents, anti-inflammatory drugs, or treatments for metabolic disorders. researchgate.netmdpi.com The discovery of new biological targets for these compounds could open up entirely new avenues for drug development. The growing investment in pharmaceutical research and development is expected to drive the exploration of new applications for piperidine derivatives. researchandmarkets.com

Development of High-Throughput Screening Assays for Derivatives

High-throughput screening (HTS) is a critical technology in drug discovery, enabling the rapid evaluation of large numbers of compounds for their biological activity. nih.gov The development of robust and efficient HTS assays is essential for screening libraries of this compound derivatives to identify promising lead compounds. nih.gov

These assays can be designed to measure a variety of endpoints, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. nih.govresearcher.life For example, a colorimetric assay could be adapted for high-throughput screening of inhibitors for a specific enzyme. researcher.life The use of 3D cell models in HTS is also becoming more prevalent, as they can more accurately mimic the physiological conditions of tissues and tumors. nih.gov The development of novel HTS assays tailored to specific targets will be crucial for efficiently exploring the therapeutic potential of the vast chemical space occupied by derivatives of this compound. nih.gov

Investigation of Ligand-Induced Conformational Changes in Target Proteins

Understanding how a ligand binds to its target protein and influences its three-dimensional structure is fundamental to elucidating its mechanism of action. The binding of a small molecule like a derivative of this compound can induce conformational changes in the target protein, which in turn can modulate its biological function.

Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the ligand-protein complex, revealing the precise nature of the binding interactions and any resulting conformational shifts. For example, the crystal structure of a MEK1 inhibitor in complex with the protein revealed how the substituted piperidine side chain fits into a cavity, which is crucial for its potency. researchgate.net Computational methods, such as molecular dynamics simulations, can complement these experimental approaches by providing insights into the dynamic nature of these conformational changes. nih.gov A detailed understanding of ligand-induced conformational changes is invaluable for the rational design of next-generation inhibitors with improved efficacy and specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.